



In-depth Technical Guide: 3,5-Difluoro-1Hpyridin-2-one

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Compound of Interest		
Compound Name:	5,6-Difluoropyridin-2-ol	
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For Researchers, Scientists, and Drug Development Professionals

Foreword

The persistent challenge in identifying the chemical properties and synthesis pathways for **5,6-Difluoropyridin-2-ol** has led to a necessary pivot in our research focus. Extensive database searches have yielded no definitive CAS number or substantial experimental data for this specific isomer. This suggests that **5,6-Difluoropyridin-2-ol** is either a novel compound with limited public documentation or is described under a less common nomenclature.

In light of this, this technical guide will instead provide a comprehensive overview of a closely related and well-documented isomer: 3,5-Difluoro-1H-pyridin-2-one. This compound shares key structural features with the original topic of interest and is of significant relevance to researchers in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for those working with fluorinated pyridine scaffolds.

Core Compound Identification

Chemical Name: 3,5-Difluoro-1H-pyridin-2-one

CAS Number: 914482-23-8[1]

Molecular Formula: C₅H₃F₂NO[1]

Structure:



Chemical Structure of 3,5-Difluoro-1H-pyridin-2-one.

Physicochemical Properties

While specific experimental data for 3,5-Difluoro-1H-pyridin-2-one is not extensively available in the public domain, the physicochemical properties can be predicted based on its structure and data from related compounds. The presence of two fluorine atoms significantly influences the molecule's electronics and lipophilicity.

Property	Predicted Value/Information	Source
Molecular Weight	131.08 g/mol	[1]
Appearance	Likely a solid at room temperature	General knowledge of similar small molecules
Solubility	Expected to have moderate solubility in organic solvents	General knowledge of pyridinones
Acidity (pKa)	The N-H proton is expected to be weakly acidic	General knowledge of pyridinones
Lipophilicity (LogP)	The fluorine atoms will increase lipophilicity compared to the non-fluorinated parent compound	General knowledge of fluorine in medicinal chemistry

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for 3,5-Difluoro-1H-pyridin-2-one are not readily available in the searched literature. However, general methods for the synthesis of substituted pyridin-2(1H)-ones can be adapted. A plausible synthetic approach could involve the fluorination of a suitable pyridinone precursor or the cyclization of a difluorinated acyclic precursor.

One general method for the synthesis of substituted pyridin-2(1H)-ones involves the following logical steps:





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General Synthetic Workflow for Pyridin-2-ones.

A more specific, though not directly verified for the 3,5-difluoro isomer, experimental protocol for a related compound synthesis is as follows:

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling

This method describes the synthesis of 3-fluoropyridines and involves a photoredox-mediated coupling of α,α -difluoro- β -iodoketones with silyl enol ethers, followed by cyclization.[2]

- Materials: α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃ (photocatalyst), PPh₃, propylene oxide, MeCN (acetonitrile), ammonium acetate.
- Procedure:
 - A reaction tube is charged with the α , α -difluoro- β -iodoketone, silyl enol ether, fac-Ir(ppy)₃, PPh₃, and propylene oxide in acetonitrile.
 - The mixture is irradiated with a blue LED for a specified time.
 - Ammonium acetate is added to the reaction mixture.
 - The mixture is heated to facilitate cyclization into the pyridine ring.
 - The product is isolated and purified, typically by column chromatography.

Biological Activity and Applications in Drug Development

Fluorinated pyridines and pyridinones are privileged scaffolds in medicinal chemistry due to their favorable metabolic stability, binding affinity, and bioavailability. While specific biological







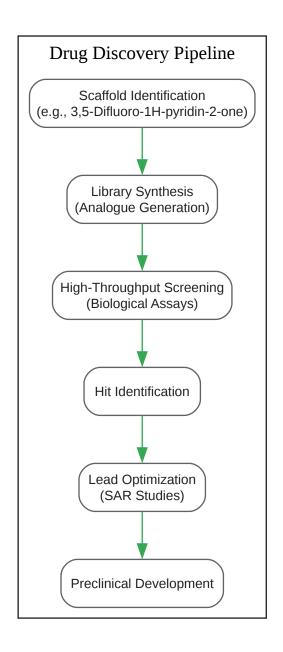
data for 3,5-Difluoro-1H-pyridin-2-one is sparse in the available literature, the structural motif is present in compounds with a wide range of biological activities.

Potential Therapeutic Areas:

- Oncology: Pyridinone derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[3]
- Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal agents.
- Neuroscience: Substituted pyridines have been explored for their activity on CNS targets.

The logical relationship for the role of such compounds in drug discovery can be visualized as follows:





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Role of Scaffolds in Drug Discovery.

Conclusion and Future Directions

3,5-Difluoro-1H-pyridin-2-one represents a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. The lack of extensive public data presents an opportunity for further research to elucidate its synthesis, properties, and biological activity. Future work should focus on developing and publishing a robust synthetic protocol, characterizing its physicochemical properties through experimental means, and screening it



against a variety of biological targets to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding and application of fluorinated heterocyclic compounds in drug discovery and beyond.

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